3,4-Dichloro-5-fluoropyridine
Overview
Description
3,4-Dichloro-5-fluoropyridine: is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The presence of fluorine in the compound could potentially influence its reactivity and interactions at the molecular level .
Action Environment
The environmental conditions could potentially affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring, followed by fluorination. For example, this compound can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3,4-Dichloro-5-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogen atoms can enhance the binding affinity and selectivity of drug candidates for their biological targets.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its chemical properties contribute to the efficacy and stability of these products.
Comparison with Similar Compounds
3,4-Difluoropyridine: Similar in structure but contains two fluorine atoms instead of chlorine and fluorine.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.
2,6-Dichloro-5-fluoropyridine: Another halogenated pyridine with different substitution patterns.
Uniqueness: 3,4-Dichloro-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dichloro-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXQAHIBCOBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649914 | |
Record name | 3,4-Dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-02-7 | |
Record name | 3,4-Dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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